molecular formula C11H15N3O2 B14821100 methyl 4,6,7,8,8a,9-hexahydro-3H-imidazo[4,5-f]indolizine-7-carboxylate

methyl 4,6,7,8,8a,9-hexahydro-3H-imidazo[4,5-f]indolizine-7-carboxylate

Cat. No.: B14821100
M. Wt: 221.26 g/mol
InChI Key: GREJYKDLWQHLEN-UHFFFAOYSA-N
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Description

Methyl 4,6,7,8,8a,9-hexahydro-3H-imidazo[4,5-f]indolizine-7-carboxylate is a bicyclic heterocyclic compound featuring a fused imidazole and indolizine system with partial saturation. Its structure includes a hexahydroindolizine core substituted with a methyl ester group at position 5.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

methyl 4,6,7,8,8a,9-hexahydro-3H-imidazo[4,5-f]indolizine-7-carboxylate

InChI

InChI=1S/C11H15N3O2/c1-16-11(15)7-2-8-3-9-10(13-6-12-9)5-14(8)4-7/h6-8H,2-5H2,1H3,(H,12,13)

InChI Key

GREJYKDLWQHLEN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2CC3=C(CN2C1)NC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,6,7,8,8a,9-hexahydro-3H-imidazo[4,5-f]indolizine-7-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the imidazoindolizine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6,7,8,8a,9-hexahydro-3H-imidazo[4,5-f]indolizine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds.

Scientific Research Applications

Methyl 4,6,7,8,8a,9-hexahydro-3H-imidazo[4,5-f]indolizine-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may focus on its potential therapeutic properties and its role in drug development.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4,6,7,8,8a,9-hexahydro-3H-imidazo[4,5-f]indolizine-7-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1 Methyl Indolizine-7-Carboxylate (CAS 887602-89-3)
  • Structure : Lacks the hexahydroimidazo ring system, consisting of a simpler indolizine core with a methyl ester at position 6.
  • Molecular Formula: C₁₀H₉NO₂ (MW: 175.18 g/mol) vs. the target compound’s higher molecular weight due to additional hydrogens and the imidazole ring.
  • Physicochemical Properties : Melting point = 102°C; density = 1.16 g/cm³ .
2.1.2 Methyl 3H-Imidazo[4,5-c]Pyridine-7-Carboxylate (CAS 2112668-56-9)
  • Structure : Contains an imidazo[4,5-c]pyridine core instead of indolizine.
  • Molecular Formula : C₉H₅BrN₂O (MW: 237.05 g/mol).
2.1.3 Imidazo[4,5-f]Quinoline Derivatives (e.g., IQ, 2-Cl-IQ)
  • Structure: Feature a quinoline core fused with an imidazole ring, differing from the indolizine system.
  • Biological Relevance: Known for mutagenic and carcinogenic properties due to DNA intercalation and metabolic activation .
  • Key Difference : The indolizine system in the target compound may exhibit reduced planarity, limiting intercalation compared to planar IQ derivatives.

Physicochemical and Functional Comparisons

Property Target Compound Methyl Indolizine-7-Carboxylate Imidazo[4,5-f]Quinoline (IQ)
Core Structure Hexahydroimidazo-indolizine Indolizine Imidazo-quinoline
Molecular Weight ~220–250 g/mol (estimated) 175.18 g/mol ~213 g/mol (IQ)
Planarity Reduced due to saturation Fully aromatic Fully aromatic
DNA Interaction Potential weak intercalation Unlikely Strong intercalation
Metabolic Activation Not reported Not applicable Nitrosation pathways

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